Cas no 1797878-78-4 (N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide)

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a specialized oxalamide derivative exhibiting potential applications in medicinal chemistry and agrochemical research. Its structure incorporates a 2-methoxy-2-(o-tolyl)ethyl moiety and a 4-(trifluoromethoxy)phenyl group, contributing to enhanced lipophilicity and metabolic stability. The trifluoromethoxy substituent may improve binding affinity in target interactions, while the methoxy and o-tolyl groups offer steric and electronic modulation. This compound is of interest for its potential as an intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined molecular architecture allows for precise structure-activity relationship studies in drug discovery pipelines.
N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide structure
1797878-78-4 structure
Product name:N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
CAS No:1797878-78-4
MF:C19H19F3N2O4
Molecular Weight:396.360375642776
CID:5843481
PubChem ID:71810569

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide 化学的及び物理的性質

名前と識別子

    • N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-N'-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE
    • N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
    • N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
    • F6451-2022
    • 1797878-78-4
    • AKOS024568155
    • インチ: 1S/C19H19F3N2O4/c1-12-5-3-4-6-15(12)16(27-2)11-23-17(25)18(26)24-13-7-9-14(10-8-13)28-19(20,21)22/h3-10,16H,11H2,1-2H3,(H,23,25)(H,24,26)
    • InChIKey: ABHJCWNPSAACJE-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)NC(C(NCC(C1C=CC=CC=1C)OC)=O)=O)(F)F

計算された属性

  • 精确分子量: 396.12969158g/mol
  • 同位素质量: 396.12969158g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 522
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 76.7Ų

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6451-2022-75mg
N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
1797878-78-4 90%+
75mg
$208.0 2023-05-20
Life Chemicals
F6451-2022-2mg
N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
1797878-78-4 90%+
2mg
$59.0 2023-05-20
Life Chemicals
F6451-2022-25mg
N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
1797878-78-4 90%+
25mg
$109.0 2023-05-20
Life Chemicals
F6451-2022-20mg
N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
1797878-78-4 90%+
20mg
$99.0 2023-05-20
Life Chemicals
F6451-2022-1mg
N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
1797878-78-4 90%+
1mg
$54.0 2023-05-20
Life Chemicals
F6451-2022-20μmol
N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
1797878-78-4 90%+
20μl
$79.0 2023-05-20
Life Chemicals
F6451-2022-2μmol
N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
1797878-78-4 90%+
2μl
$57.0 2023-05-20
Life Chemicals
F6451-2022-5μmol
N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
1797878-78-4 90%+
5μl
$63.0 2023-05-20
Life Chemicals
F6451-2022-10μmol
N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
1797878-78-4 90%+
10μl
$69.0 2023-05-20
Life Chemicals
F6451-2022-4mg
N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
1797878-78-4 90%+
4mg
$66.0 2023-05-20

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide 関連文献

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamideに関する追加情報

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide: A Multifunctional Compound with Promising Therapeutic Potential

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a structurally unique compound with the CAS number 1797878-78-4, representing a novel class of oxalamide derivatives. This molecule combines diverse functional groups, including methoxy, o-tolyl, and trifluoromethoxy moieties, which contribute to its multifaceted biological activities. The compound's molecular framework is characterized by a central oxalamide bridge, which serves as a scaffold for the attachment of various pharmacophoric elements. Recent studies have highlighted its potential in modulating inflammatory pathways and targeting specific cellular mechanisms, positioning it as a candidate for further exploration in therapeutic applications.

The trifluoromethoxy group in the 4-(trifluoromethoxy)phenyl moiety is a key structural feature that enhances the compound's hydrophobicity and metabolic stability. This functional group is known to improve the binding affinity of molecules to biological targets, as demonstrated in recent research on fluorinated compounds. The methoxy substituent at the 2-methoxy position further modulates the molecule's electronic properties, influencing its reactivity and selectivity. The o-tolyl group, derived from o-methylbenzene, introduces aromaticity and steric effects, which may play a role in the compound's interaction with protein targets.

Recent advancements in medicinal chemistry have underscored the importance of designing molecules with tunable physicochemical properties. The N1-(2-methoxy-2-(o-tolyl)ethyl) segment of this compound is particularly noteworthy due to its ability to form hydrogen bonds with biological targets. This property is critical for the development of drugs that require high specificity, such as those targeting kinases or G-protein coupled receptors. The oxalamide core, a derivative of oxalic acid, is a versatile scaffold that has been extensively studied for its ability to modulate enzyme activity and intracellular signaling pathways.

Emerging research has demonstrated that the trifluoromethoxy group can significantly enhance the compound's lipophilicity, which is essential for crossing biological membranes. This feature is particularly relevant in the context of drug delivery, where the ability to penetrate cell membranes can determine the efficacy of a therapeutic agent. The methoxy substitution at the 2-methoxy position further contributes to the molecule's solubility and metabolic stability, as observed in studies on similar fluorinated compounds. These properties collectively position the compound as a potential candidate for oral administration, reducing the need for invasive delivery methods.

The o-tolyl moiety in the N1-(2-methoxy-2-(o-tolyl)ethyl) segment is a critical determinant of the compound's pharmacokinetic profile. Its aromatic nature allows for π-π stacking interactions with proteins, which may enhance the molecule's binding affinity to target sites. This interaction is particularly relevant in the context of anti-inflammatory agents, where the ability to modulate cytokine signaling pathways is crucial. Recent studies on similar aromatic compounds have shown that such interactions can lead to the inhibition of pro-inflammatory mediators, suggesting a potential therapeutic application for this molecule.

Recent advancements in computational chemistry have enabled the prediction of the compound's behavior in biological systems. Molecular dynamics simulations have revealed that the trifluoromethoxy group plays a pivotal role in stabilizing the compound's conformation, which is essential for its interaction with biological targets. The methoxy substitution at the 2-methoxy position further influences the molecule's conformational flexibility, allowing it to adapt to different binding sites. These findings highlight the importance of structural optimization in the development of effective therapeutic agents.

The oxalamide core of this compound has been shown to exhibit unique reactivity patterns, which can be leveraged for the design of targeted therapies. Recent studies have explored the use of oxalamide derivatives in modulating enzyme activity, with particular focus on their ability to inhibit specific kinases. The trifluoromethoxy group has been found to enhance the compound's ability to bind to these enzymes, suggesting a potential application in the treatment of diseases associated with aberrant kinase activity. The methoxy and o-tolyl moieties further contribute to the molecule's selectivity, reducing off-target effects.

Emerging research has also highlighted the compound's potential in the field of anti-inflammatory therapy. The trifluoromethoxy group has been shown to modulate the activity of inflammatory mediators, such as cytokines and chemokines, which are key players in chronic inflammatory diseases. The methoxy substitution at the 2-methoxy position further enhances the molecule's ability to interfere with these pathways, suggesting a broad therapeutic application. These findings align with recent trends in drug discovery that emphasize the development of multi-targeting agents capable of addressing complex disease mechanisms.

The synthesis of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has been optimized using advanced organic methodologies, ensuring high yield and purity. Recent studies have demonstrated that the use of catalytic systems and solvent engineering can significantly improve the efficiency of its synthesis. The trifluoromethoxy group is introduced through fluorination reactions, while the methoxy and o-tolyl moieties are incorporated via electrophilic substitution. These synthetic strategies have enabled the production of the compound in scalable quantities, facilitating further preclinical and clinical investigations.

Future research directions for this compound include the exploration of its potential in combination therapies and its application in personalized medicine. The unique structural features of the molecule suggest that it could be modified to target specific disease pathways, enhancing its therapeutic efficacy. Ongoing studies are focused on elucidating the molecular mechanisms underlying its biological activities, which will provide valuable insights for the development of more effective therapeutic strategies.

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